

Benchmarking CK1-IN-2: A Comparative Guide for Kinase Inhibitor Research

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Compound of Interest

Compound Name: CK1-IN-2

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This guide provides a comparative analysis of the kinase inhibitor **CK1-IN-2** against a panel of other commercially available kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors. This document summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to CK1-IN-2

CK1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms delta (CK1 δ) and epsilon (CK1 ϵ)[1]. The Casein Kinase 1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair[2]. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention. This guide benchmarks **CK1-IN-2** against other known kinase inhibitors to provide a comprehensive performance overview.

Data Presentation: Inhibitor Performance Comparison

The following tables summarize the inhibitory activity (IC₅₀) of **CK1-IN-2** and a selection of other kinase inhibitors against their primary targets and a panel of off-target kinases. It is important to note that direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions[3][4]. The data presented here is compiled from various sources to provide a relative performance landscape.

Table 1: Potency of Selected Kinase Inhibitors Against Primary CK1 and CK2 Targets

Inhibitor	Primary Target(s)	IC ₅₀ (nM)
CK1-IN-2 (PF-05251749)	CK1δ	33.1[1]
CK1ε	51.6[1]	
PF-670462	CK1ε	7.7[5]
CK1δ	14[5]	
CX-4945 (Silmitasertib)	CK2	1[6]

Table 2: Selectivity Profile of Selected Kinase Inhibitors Against a Panel of Off-Target Kinases

Inhibitor	Off-Target Kinase	IC50 (nM)	Notes
CK1-IN-2 (PF-05251749)	Data not publicly available	-	A comprehensive kinome scan is not readily available in the public domain.
PF-670462	>40 other kinases	>30-fold selectivity[7]	One study suggests it is a very non-selective inhibitor at higher concentrations[8].
CX-4945 (Silmitasertib)	FLT3	35[6]	Selective for CK2, inhibiting only 7 of 238 kinases by more than 90% at 0.5 μ M[6].
PIM1	46[6]		
CDK1	56[6]		

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate from [γ - 32 P]ATP to a substrate by the kinase.

Materials:

- Purified recombinant kinase (e.g., CK1 δ , CK1 ϵ)
- Specific peptide or protein substrate (e.g., α -casein)
- Kinase inhibitor (e.g., **CK1-IN-2**)

- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- [γ -³²P]ATP
- Unlabeled ATP
- 96-well plates
- Phosphocellulose filter plates (e.g., P81)
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare serial dilutions of the kinase inhibitor in DMSO.
- In a 96-well plate, add the kinase reaction buffer.
- Add the purified kinase to each well.
- Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
- Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and [γ -³²P]ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Stop the reaction by adding 40% Trichloroacetic Acid (TCA)[9].
- Spot an aliquot of the reaction mixture onto a phosphocellulose P81 filter paper square[10].
- Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP[10][11].

- Dry the filter paper and measure the incorporated radioactivity using a scintillation counter[11].
- Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line (e.g., HeLa, MDA-MB-231)
- Complete cell culture medium
- Kinase inhibitor
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

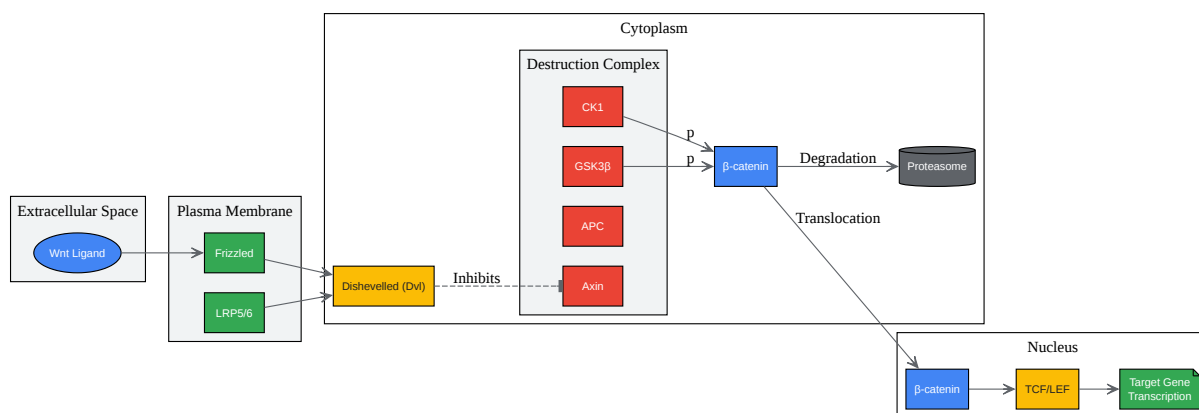
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight[12].
- Treat the cells with serial dilutions of the kinase inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours)[12].

- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals[4][12].
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals[4].
- Mix thoroughly to ensure complete solubilization.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader[12].
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.

Mandatory Visualizations

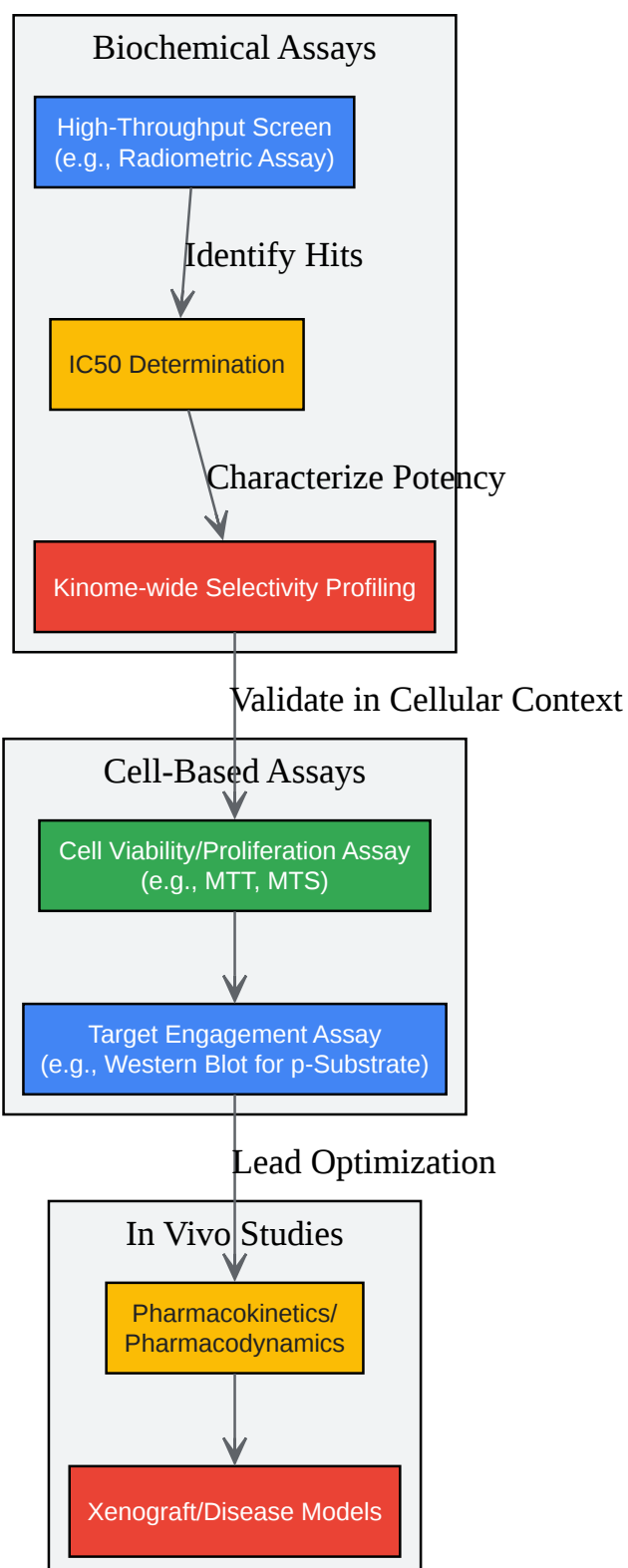
Signaling Pathway Diagram



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Caption: Simplified diagram of the canonical Wnt/ β -catenin signaling pathway.

Experimental Workflow Diagram



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Caption: General workflow for kinase inhibitor screening and development.

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